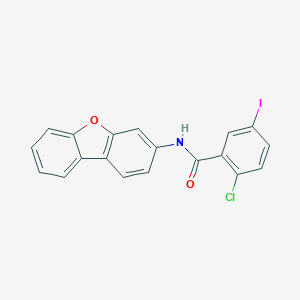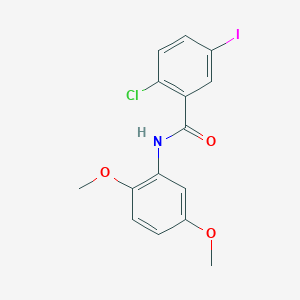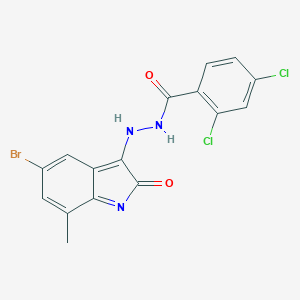![molecular formula C16H13N5O2 B343245 6-amino-1',3-dimethyl-1,1',3',4-tetrahydro-2'-oxospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B343245.png)
6-amino-1',3-dimethyl-1,1',3',4-tetrahydro-2'-oxospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is part of the indole derivatives family, known for their diverse biological activities and significant roles in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This can lead to the formation of different derivatives with varying properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups, leading to a wide range of potential compounds .
Applications De Recherche Scientifique
6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit diverse biological activities.
Spiro Compounds: Other spiro compounds, such as spirooxindoles, also display significant biological properties.
Uniqueness
What sets 6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile apart is its unique spiro structure combined with the indole and pyrazole rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C16H13N5O2 |
|---|---|
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
6-amino-1//',3-dimethyl-2//'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3//'-indole]-5-carbonitrile |
InChI |
InChI=1S/C16H13N5O2/c1-8-12-14(20-19-8)23-13(18)10(7-17)16(12)9-5-3-4-6-11(9)21(2)15(16)22/h3-6H,18H2,1-2H3,(H,19,20) |
Clé InChI |
RXQWFVLFADSNFE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)C)C#N)N |
SMILES canonique |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)C)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE](/img/structure/B343162.png)
![(6Z)-4-benzyl-6-[[(2-phenyl-1,3-benzoxazol-5-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B343163.png)

![N-{3-[(2-chloro-5-iodobenzoyl)amino]phenyl}-2-furamide](/img/structure/B343165.png)
![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B343166.png)
![2-chloro-5-iodo-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B343167.png)

![2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B343170.png)
![2-chloro-5-iodo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343177.png)
![ethyl {2-[2-(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B343178.png)
![N-[1-({2-[(4,5-dibromo-2-furyl)methylene]hydrazino}carbonyl)-3-methyl-4-phenyl-1,3-butadienyl]benzamide](/img/structure/B343180.png)
![5-methyl-2-furaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B343181.png)
![3-(Butylsulfanyl)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B343184.png)

